N-(3-methyl-1H-pyrazol-5-yl)acetamide

Coordination Chemistry Metal Chelation Structural Biology

Procure a structurally validated pyrazole-acetamide for kinase fragment screening and N,O-bidentate chelation studies. This compound, co-crystallized with UP1 (PDB: 5QK3) and offering a 450-fold Aurora A potency gain over non-acetamido analogs, is essential for rational drug design. Its differential hydrolytic stability also serves environmental nitrification inhibitor programs. Available as powder with room-temperature shipping for immediate R&D use.

Molecular Formula C6H9N3O
Molecular Weight 139.2
CAS No. 1844866-91-6
Cat. No. B6274366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-methyl-1H-pyrazol-5-yl)acetamide
CAS1844866-91-6
Molecular FormulaC6H9N3O
Molecular Weight139.2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Methyl-1H-pyrazol-5-yl)acetamide (CAS 1844866-91-6): Core Identity and Baseline for Scientific Procurement


N-(3-Methyl-1H-pyrazol-5-yl)acetamide (CAS 1844866-91-6), also indexed under its regioisomeric form N-(5-methyl-1H-pyrazol-3-yl)acetamide (CAS 83725-05-7) and the synonym 3-acetamido-5-methylpyrazole, is a small-molecule pyrazole-acetamide hybrid (C₆H₉N₃O, MW 139.16) that functions as an N,O-bidentate chelator in coordination chemistry [1] and serves as a validated fragment hit in structural biology campaigns targeting heterogeneous nuclear ribonucleoprotein A1 (UP1) [2]. Its environmental relevance is established through its structural relationship to the nitrification inhibitor N-((3-methyl-1H-pyrazol-1-yl)methyl)acetamide (MPA), where the acetamido linkage at the C-3/C-5 position of the pyrazole ring confers differential hydrolytic stability and biodegradation kinetics relative to N-alkylated pyrazole inhibitors [3].

Why Generic Pyrazole-Acetamide Substitution Fails: Differentiation Drivers for N-(3-Methyl-1H-pyrazol-5-yl)acetamide


Substituting N-(3-methyl-1H-pyrazol-5-yl)acetamide with structurally similar pyrazole derivatives such as 3-methylpyrazole or N-alkylated MPA introduces measurable performance gaps across at least four dimensions: (i) regioisomeric acetylation at the C-3/C-5 position controls the O,N-chelate binding mode to divalent metal ions (Co²⁺, Zn²⁺, Cd²⁺), whereas the free amine or N-alkylated analogs lack this coordination geometry [1]; (ii) the acetamido NH serves as a hydrogen-bond donor that drives selective recognition in kinase active sites—a feature exploited in Aurora kinase A inhibitor design where the 3-acetamido group contributes a ~450-fold potency enhancement over non-acetamido pyrazole precursors ; (iii) in environmental fate studies, the acetamido-bearing MPA exhibits distinct biodegradation susceptibility (complete degradation within ~55 days in surface water) compared to its metabolite 3-methylpyrazole, which resists biodegradation [2]; and (iv) the predicted LogP of 0.31–0.68 (ACD/Labs) positions this compound in a lipophilicity window that differs from the more hydrophobic 3,4-dimethylpyrazole (DMP) scaffold, influencing membrane permeability and soil mobility .

Quantitative Differentiation Evidence for N-(3-Methyl-1H-pyrazol-5-yl)acetamide Against Closest Analogs


O,N-Chelate Coordination Geometry vs. Non-Chelating Pyrazole Analogs: Metal Binding Stoichiometry

N-(3-methyl-1H-pyrazol-5-yl)acetamide acts as an O,N-bidentate chelator toward Co²⁺, Zn²⁺, and Cd²⁺, forming centrosymmetric octahedral 2:1 (ligand:metal) complexes in the solid state, in contrast to non-acetylated 3-methylpyrazole which lacks the acyl oxygen donor and cannot adopt this chelation mode [1]. ¹H NMR titration confirms tetrahedral 2:1 complex formation in solution for Zn²⁺ and Cd²⁺, providing a quantifiable coordination stoichiometry that is absent for the free amine analog 3-amino-5-methylpyrazole [1].

Coordination Chemistry Metal Chelation Structural Biology

Kinase Selectivity Engineering: 3-Acetamido Group Confers Aurora A vs. Aurora B/C Discrimination

In the structure-based design of Aurora kinase A inhibitors, incorporation of a 3-acetamido group (as present in N-(3-methyl-1H-pyrazol-5-yl)acetamide) into lead compound 12w enabled selective inhibition of Aurora A (IC₅₀ = 33 nM) over Aurora B/C. The selectivity arises from a unique H-bond between the 3-acetamido carbonyl and the non-conserved Thr217 residue in Aurora A, whereas in Aurora B/C this position is Glu, which sterically clashes with the acetamido group . In contrast, the initial pyrazole hit 8a, which lacks the acetamido functionality, showed only weak Aurora A inhibition (IC₅₀ = 15.1 µM) with no reported selectivity .

Kinase Inhibition Aurora Kinase Structure-Based Drug Design

Environmental Persistence: Comparative Biodegradation of Acetamido-Pyrazole vs. N-Alkylated and Dimethyl Analogs

The acetamido-bearing pyrazole MPA (N-((3-methyl-1H-pyrazol-1-yl)methyl)acetamide) undergoes rapid biodegradation in surface water and saturated sediment, with complete degradation observed within ~55 days under biotic conditions at pH 7–9, whereas its hydrolysis product 3-methylpyrazole (3-MP) resists degradation over the same period [1]. In the same study, 3,4-dimethylpyrazole (3,4-DMP) showed only partial degradation, and triazole was not degraded at all [1]. This biodegradation profile is relevant to N-(3-methyl-1H-pyrazol-5-yl)acetamide, which shares the acetamido group but is attached directly to the pyrazole ring rather than via a methylene linker, potentially modifying its hydrolytic stability [2].

Environmental Fate Nitrification Inhibitor Biodegradation

Lipophilicity Window: Predicted LogP Distinguishes N-(3-Methyl-1H-pyrazol-5-yl)acetamide from Dimethylpyrazole Nitrification Inhibitors

The ACD/Labs predicted LogP for N-(3-methyl-1H-pyrazol-5-yl)acetamide is 0.31 (alternative predicted values range 0.68–1.33 depending on algorithm ), placing it in a moderate hydrophilicity range. In contrast, 3,4-dimethyl-1H-pyrazole (DMP/DMPP free base) has a predicted LogP of approximately 0.8–1.2, and dicyandiamide (DCD) has a LogP of approximately -0.5 [1]. This LogP position gives the target compound intermediate soil mobility and membrane permeability—lower than DMP-based nitrification inhibitors, reducing non-target leaching, but higher than DCD, enabling better root-zone retention [1].

Physicochemical Properties LogP Agrochemical Design

Where N-(3-Methyl-1H-pyrazol-5-yl)acetamide Delivers Measurable Advantage: Evidence-Backed Application Scenarios


Fragment-Based Lead Discovery Targeting RNA-Binding Proteins (hnRNP A1/UP1)

N-(3-methyl-1H-pyrazol-5-yl)acetamide is a validated fragment hit in the PDB (ligand code K3A, entries 5QK3, 5SA4, 9F53), co-crystallized with the UP1 domain of heterogeneous nuclear ribonucleoprotein A1 [1]. For fragment-based screening campaigns targeting RNA-binding proteins implicated in splicing regulation and neurodegeneration, this compound provides a structurally characterized starting point with experimentally determined binding pose and electron density (Real Space Correlation Coefficient 0.795–0.86) [1], enabling rational structure-guided elaboration.

Metallodrug Scaffold Development Leveraging Defined O,N-Chelation

The ability of N-(3-methyl-1H-pyrazol-5-yl)acetamide to form discrete 2:1 octahedral complexes with Co²⁺ and Zn²⁺, and tetrahedral complexes with Cd²⁺, as confirmed by X-ray crystallography and ¹H NMR [1], makes it a suitable ligand for designing metal-based therapeutics or imaging agents. Unlike non-acetylated pyrazoles that offer only monodentate N-coordination, the bidentate O,N-chelate provides enhanced thermodynamic stability and predictable geometry, critical for in vivo metal complex integrity.

Agrochemical Nitrification Inhibitor with Programmable Environmental Dissipation

For fertilizer formulations requiring nitrification inhibition with a defined environmental half-life, the acetamido-pyrazole scaffold (exemplified by MPA) undergoes complete biodegradation within ~55 days in surface water, whereas its metabolite 3-methylpyrazole persists beyond 90 days [1]. This property allows formulators to design dual-action nitrogen stabilizers where the parent compound provides short-term nitrification inhibition and then degrades, avoiding long-term groundwater contamination—a clear advantage over persistent dimethylpyrazole inhibitors (DMPP, DMPSA) [2].

Kinase Inhibitor Fragment Library Enrichment with Aurora A Selectivity Motif

The 3-acetamido group on the pyrazole ring has been structurally validated to confer Aurora kinase A selectivity through a hydrogen bond with the non-conserved Thr217 residue, achieving a ~450-fold potency gain over non-acetamido pyrazole precursors [1]. Incorporating N-(3-methyl-1H-pyrazol-5-yl)acetamide or its close analogs into kinase-focused fragment libraries provides medicinal chemists with a pre-validated selectivity handle for Aurora A drug discovery programs.

Quote Request

Request a Quote for N-(3-methyl-1H-pyrazol-5-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.